molecular formula C6H6N4S B3348058 3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo- CAS No. 150799-81-8

3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo-

Cat. No.: B3348058
CAS No.: 150799-81-8
M. Wt: 166.21 g/mol
InChI Key: HPQOEWKOIZQUSL-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo- is a heterocyclic compound with the molecular formula C6H6N4S and a molecular weight of 166.21 g/mol. This compound is characterized by the presence of a pyridine ring substituted with amino and thioxo groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo- typically involves cyclization reactions. One common method is the [3+3] cyclization process, where appropriate precursors are reacted under controlled conditions to form the desired heterocyclic structure . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce dihydropyridine derivatives.

Scientific Research Applications

3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for biologically active molecules with potential therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo- involves its interaction with specific molecular targets and pathways. The thioxo group can participate in redox reactions, influencing cellular oxidative processes. Additionally, the amino groups can form hydrogen bonds with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Pyridinedicarbonitrile: Another heterocyclic dinitrile with different substitution patterns.

    4-Isothiocyanato-4-methylpentan-2-one: A compound with a similar thioxo group but different overall structure.

Uniqueness

3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino and thioxo groups makes it a versatile intermediate in various synthetic and research applications.

Properties

IUPAC Name

2,4-diamino-6-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-2-3-4(8)1-5(11)10-6(3)9/h1H,(H5,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQOEWKOIZQUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(NC1=S)N)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457877
Record name 3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150799-81-8
Record name 3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo-
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3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo-
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3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo-
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3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo-
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3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo-
Reactant of Route 6
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3-Pyridinecarbonitrile, 2,4-diamino-1,6-dihydro-6-thioxo-

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